2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
Description
This compound features a pyrazole core substituted at positions 3, 4, and 5 with functional groups that confer distinct physicochemical and biological properties. The 4-(phenylsulfonyl) group contributes to polarity and metabolic stability, and the N-(3-chlorophenyl)acetamide tail provides lipophilicity and structural diversity. Such substitutions are common in bioactive molecules targeting enzymes or receptors, though specific applications for this compound require further validation .
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-fluoroanilino)pyrazol-1-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O3S/c24-15-5-4-6-18(13-15)27-20(31)14-30-22(26)21(34(32,33)19-7-2-1-3-8-19)23(29-30)28-17-11-9-16(25)10-12-17/h1-13H,14,26H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWJCFTXDDQCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide, often referred to as a pyrazole derivative, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.89 g/mol. The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell signaling pathways. In particular, the compound has shown promise as an inhibitor of p38 MAP kinase, which plays a crucial role in inflammation and cancer progression.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
-
Cell Line Studies :
Cell Line IC50 (µM) MCF-7 0.46 A549 0.28 HCT116 0.39 - Mechanistic Insights :
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating cytokine production. In vitro studies have shown that it reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- In Vivo Studies :
- Clinical Relevance :
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. For instance, similar compounds have shown efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
The compound has demonstrated significant anticancer activity across various cancer cell lines. Studies have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For example:
- In vitro tests revealed that certain pyrazole derivatives exhibit IC50 values as low as 0.39 µM against HCT116 cell lines and 0.46 µM against MCF-7 cell lines, indicating potent anticancer effects .
- The presence of the phenylsulfonyl group enhances the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial activity against various pathogens. Pyrazole derivatives have been investigated for their ability to inhibit bacterial growth and show antifungal properties, making them candidates for further development in treating infections .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl and sulfonyl groups in the target compound increase polarity and metabolic stability compared to the 4-chlorophenyl and cyano groups in ’s insecticide derivative .
Synthetic Routes :
- The target compound likely utilizes palladium-catalyzed cross-coupling (as in ) for introducing the aryl sulfonyl group, whereas ’s derivative employs nucleophilic substitution for chloroacetamide formation .
Biological Activity :
- ’s compound, a Fipronil analog, demonstrates insecticidal activity via GABA receptor modulation. The target compound’s sulfonyl and acetamide groups suggest divergent targets, possibly kinase inhibition (as seen in ) .
Physicochemical Properties :
- Molecular Weight : ’s compound (methoxy-substituted) has a higher molecular weight (~480 g/mol) than the target compound (~460 g/mol), impacting bioavailability.
- LogP : The 3-chlorophenyl group in the target compound increases logP (~3.5) compared to ’s methoxy analog (~2.8), favoring blood-brain barrier penetration .
Research Findings and Structural Validation
Q & A
Basic: What experimental methods are recommended for synthesizing 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, intermediates like pyrazole cores can be synthesized using dimethylformamide (DMF) or methylene chloride as solvents to facilitate coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for efficient conjugation of the acetamide moiety.
- Sulfonylation : Introduce the phenylsulfonyl group via nucleophilic substitution under anhydrous conditions.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Basic: How should researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions. For example, the 4-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ ~7.2 ppm in -NMR) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 554.1 for CHClFNOS).
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions, as demonstrated in similar pyrazole derivatives (e.g., monoclinic P2/c space group, β angle ~100.6°) .
Advanced: What strategies optimize reaction yield and scalability while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .
- Flow Chemistry : For scale-up, consider continuous flow reactors to enhance heat/mass transfer and reduce byproduct formation (e.g., triazoles or over-sulfonylated derivatives).
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Advanced: How can computational modeling predict the biological activity and selectivity of derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors). Focus on the sulfonyl group’s role in binding pocket occupancy.
- Quantum Chemical Calculations : Calculate Fukui indices to identify reactive sites for derivatization. For example, the amino group on the pyrazole ring may exhibit high electrophilicity, making it prone to acylations .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of protein-ligand complexes and predict IC values .
Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
- Comparative Assays : Standardize testing protocols (e.g., MTT assay for cytotoxicity vs. ELISA for TNF-α inhibition) across cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes).
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites that may activate/inhibit off-target pathways. For instance, cytochrome P450-mediated oxidation could generate cytotoxic intermediates .
- Dose-Response Analysis : Establish EC/IC curves under controlled oxygen levels (e.g., hypoxia vs. normoxia) to assess context-dependent effects .
Advanced: What methodologies evaluate pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME Profiling :
- Absorption : Perform Caco-2 permeability assays; logP values >3 indicate favorable membrane penetration.
- Metabolism : Incubate with human liver microsomes (HLMs) to identify major CYP450 isoforms involved in clearance.
- Excretion : Use radiolabeled -compound in rodent studies to track urinary/fecal elimination routes.
- In Vivo Pharmacokinetics : Administer IV/oral doses in Sprague-Dawley rats. Collect plasma samples at intervals (0–24h) and quantify via UPLC-MS/MS. Calculate AUC, t, and bioavailability .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with variations at the 3-((4-fluorophenyl)amino) and phenylsulfonyl groups. Test substituent effects on potency (e.g., electron-withdrawing groups enhance sulfonyl-mediated H-bonding).
- Kinase Panel Screening : Use a 50-kinase panel (e.g., DiscoverX) to assess selectivity. Prioritize hits with <10% residual activity at 1 µM.
- Free Energy Perturbation (FEP) : Compute ΔΔG values for binding affinity changes upon substituent modifications to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
